molecular formula C10H13NO2 B1445675 4-MethoxychroMan-8-aMine CAS No. 1423031-68-8

4-MethoxychroMan-8-aMine

Cat. No.: B1445675
CAS No.: 1423031-68-8
M. Wt: 179.22 g/mol
InChI Key: JRGWJSOEYJKQNW-UHFFFAOYSA-N
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Description

4-Methoxychroman-8-amine is an organic compound with the molecular formula C10H13NO2. It is a derivative of chroman, featuring a methoxy group at the fourth position and an amine group at the eighth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxychroman-8-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common reagents used include methanol for methoxylation and ammonia or amine derivatives for the amination step .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxychroman-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxychroman-8-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxychroman-8-amine involves its interaction with specific molecular targets. The methoxy and amine groups play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

    Chroman-4-one: Lacks the methoxy and amine groups but shares the core chroman structure.

    4-Methoxychroman: Similar to 4-Methoxychroman-8-amine but without the amine group.

    8-Aminochroman: Similar but lacks the methoxy group.

Uniqueness: this compound is unique due to the presence of both methoxy and amine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

4-methoxy-3,4-dihydro-2H-chromen-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-5-6-13-10-7(9)3-2-4-8(10)11/h2-4,9H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGWJSOEYJKQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOC2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-68-8
Record name 4-methoxy-3,4-dihydro-2H-1-benzopyran-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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